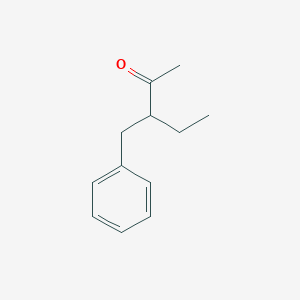![molecular formula C18H7Cl3N4O3 B14558987 6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine CAS No. 62231-16-7](/img/structure/B14558987.png)
6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,13-Trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine is a complex heteropentacyclic compound known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the heteropentacyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6,10,13-Trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,10,13-Trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine involves its interaction with molecular targets through its electronic properties. The compound can interact with various pathways, potentially affecting electron transfer processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Similar Compounds
6,10,13-Trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine: Similar in structure but with different substitution patterns.
Other quinoxalino[2,3-b]phenoxazines: These compounds share the core structure but differ in functional groups and substitutions.
Uniqueness
6,10,13-Trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
CAS No. |
62231-16-7 |
|---|---|
Molecular Formula |
C18H7Cl3N4O3 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine |
InChI |
InChI=1S/C18H7Cl3N4O3/c19-7-1-3-9-10(5-7)23-15-13(20)17-18(14(21)16(15)22-9)28-12-4-2-8(25(26)27)6-11(12)24-17/h1-6,24H |
InChI Key |
HNYSBNAXQMSXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(C4=NC5=C(C=CC(=C5)Cl)N=C4C(=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558932.png)
![[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B14558933.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
![3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide](/img/structure/B14558945.png)



![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)


